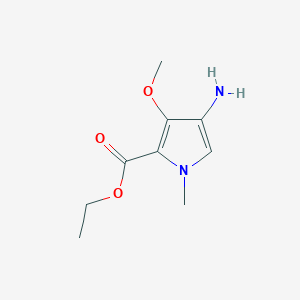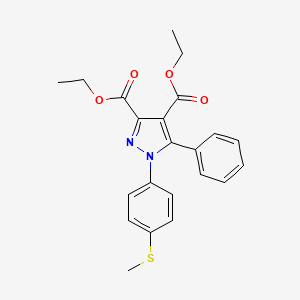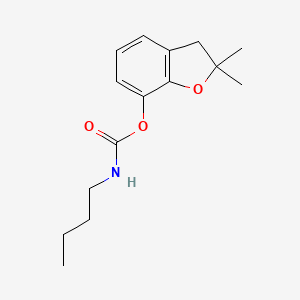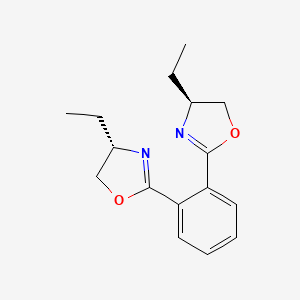
ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-pyrrolecarboxaldehyde and ethanol.
Reaction Conditions: The aldehyde reacts with ethanol in the presence of an acid catalyst to form the ester.
Analyse Chemischer Reaktionen
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of pyrrole derivatives on biological systems.
Industrial Applications: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-3-methoxy-1-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds:
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: This compound lacks the methoxy group, which can affect its reactivity and biological activity.
N-Ethylpyrrole: This compound has a different substitution pattern on the pyrrole ring, leading to different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a different ring structure but share some similar functional groups, leading to comparable reactivity in certain reactions.
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
ethyl 4-amino-3-methoxy-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-9(12)7-8(13-3)6(10)5-11(7)2/h5H,4,10H2,1-3H3 |
InChI-Schlüssel |
CFBBYMAWJFSGLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CN1C)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)

